molecular formula C10H10Cl2N2O2 B11051178 Ethanimidoyl chloride, 2-chloro-N-[[[(3-methylphenyl)amino]carbonyl]oxy]-

Ethanimidoyl chloride, 2-chloro-N-[[[(3-methylphenyl)amino]carbonyl]oxy]-

Cat. No.: B11051178
M. Wt: 261.10 g/mol
InChI Key: ZMODQGOTOBSTQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Ethanimidoyl chloride, 2-chloro-N-[[[(3-methylphenyl)amino]carbonyl]oxy]-" is a chlorinated ethanimidoyl derivative featuring a substituted phenylcarbamate moiety. The ethanimidoyl group (CH3C=N–) is reactive due to the electron-withdrawing chloride and the carbamate linkage, making it a candidate for synthesizing agrochemicals or pharmaceuticals. The 3-methylphenyl substituent likely influences steric and electronic interactions, as observed in similar compounds .

Properties

Molecular Formula

C10H10Cl2N2O2

Molecular Weight

261.10 g/mol

IUPAC Name

(1,2-dichloroethylideneamino) N-(3-methylphenyl)carbamate

InChI

InChI=1S/C10H10Cl2N2O2/c1-7-3-2-4-8(5-7)13-10(15)16-14-9(12)6-11/h2-5H,6H2,1H3,(H,13,15)

InChI Key

ZMODQGOTOBSTQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)ON=C(CCl)Cl

Origin of Product

United States

Preparation Methods

Optimization of Carbamate Formation

Reaction conditions for carbamate synthesis are critical. Source demonstrates that refluxing 2-chloro-N-hydroxyacetamide with 3-methylphenyl isocyanate in ethanol with TEA for 3 hours achieves yields exceeding 85%. Solvent choice impacts reactivity: polar aprotic solvents like acetonitrile improve solubility but may require higher temperatures.

Chlorination of the Ethanimidamide Intermediate

The final step involves converting the ethanimidamide intermediate to the target imidoyl chloride. Source details a two-step protocol:

  • Preparation of the Ethanimidamide Precursor :
    React 2-chloro-N-[[(3-methylphenyl)amino]carbonyl]oxy acetamide with ammonium hydroxide in ethanol at 50°C for 12 hours. This forms the ethanimidamide via nucleophilic substitution.

  • Chlorination with Thionyl Chloride :
    Treat the ethanimidamide with excess SOCl2\text{SOCl}_2 in anhydrous dichloromethane under nitrogen. The mixture is refluxed for 6 hours, followed by solvent evaporation to isolate the crude product. Purification via column chromatography (ethyl acetate/hexane) yields the final compound.

Table 1: Reaction Conditions for Chlorination

ParameterValueSource
Chlorinating AgentSOCl2\text{SOCl}_2 (3 equiv.)
SolventDichloromethane
TemperatureReflux (40°C)
Reaction Time6 hours
Yield72–78%

Analytical Characterization

Successful synthesis is confirmed via spectroscopic methods:

  • 1H NMR^1\text{H NMR} : The imidoyl chloride proton (N=C-Cl\text{N=C-Cl}) appears as a singlet near δ 4.9–5.2 ppm.

  • IR Spectroscopy : A strong absorbance at 1680–1700 cm1^{-1} corresponds to the carbonyl (C=O\text{C=O}) of the carbamate.

  • Mass Spectrometry : HRMS-ESI data for the target compound shows a molecular ion peak at m/zm/z 327.0452 ([M+H]+^+), consistent with the molecular formula C11H10Cl2N2O2\text{C}_{11}\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}_2.

Challenges and Mitigation Strategies

  • Moisture Sensitivity : The imidoyl chloride group hydrolyzes readily to form urea derivatives. Conducting reactions under inert atmosphere (e.g., nitrogen) and using anhydrous solvents mitigates this.

  • Byproduct Formation : Excess SOCl2\text{SOCl}_2 can lead to sulfonate byproducts. Quenching with ice-cold water and careful pH adjustment (to ~7) during workup minimizes impurities .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the imidoyl position demonstrates high electrophilicity, enabling nucleophilic displacement. Key reactions include:

Reaction TypeReagents/ConditionsProducts FormedYieldSource
Amide formationPrimary/secondary amines in DCMSubstituted imidamide derivatives75–90%
EsterificationAlcohols with TEA as baseImidate esters60–78%
Thioether synthesisThiols under anhydrous conditionsThioimidoyl derivatives65–82%

Example: Reaction with 7-amino-4-methyl-2H-chromen-2-one in dichloromethane (DCM) with triethylamine (TEA) produces hybrid amide derivatives at 90% yield .

Acylation Reactions

The imidoyl chloride group acts as an acylating agent, transferring the acyl moiety to nucleophiles:

Mechanism :

  • Nucleophilic attack at the carbonyl carbon

  • Chloride departure with base assistance

  • Formation of stable acylated products

Key Applications :

  • Synthesis of coumarin-amide hybrids via reaction with amino-coumarins

  • Preparation of thieno[2,3-b]pyridine derivatives using sodium ethoxide in ethanol

Cyclization and Heterocycle Formation

Under basic conditions, intramolecular cyclization occurs:

Case Study :

  • Reaction with 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile in ethanol containing sodium ethoxide yields thieno[2,3-b]pyridine-2-carboxamide derivatives .

  • Key intermediates include 2-((3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylacetamide (confirmed via 1H^1H-NMR and HRMS) .

Oxidation

  • Limited oxidative stability observed; exposure to KMnO4_4 degrades the imidoyl chloride moiety.

Reduction

  • LiAlH4_4 reduces the imidoyl chloride to ethylamine derivatives, though yields are moderate (50–60%).

Reaction Kinetics and Selectivity

  • Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance reaction rates by stabilizing transition states .

  • Steric Hindrance : Bulky substituents on the 3-methylphenyl group reduce acylation efficiency by 15–20% .

Analytical Characterization

Key spectral data for reaction products:

  • 1H^1H1H-NMR : Resonances at δ 2.31–2.52 ppm (methyl groups), δ 4.23–4.85 ppm (methylene bridges) .

  • HRMS : Molecular ion peaks align with calculated masses (e.g., m/z 393 for C21_{21}H16_{16}ClN3_3OS) .

Scientific Research Applications

Medicinal Chemistry

Anticoagulant Development
One of the notable applications of this compound is in the development of novel anticoagulants. Research has shown that derivatives of ethanimidoyl chloride can act as inhibitors of Factor Xa, a key enzyme in the coagulation cascade. The synthesis of N-(4-chloro-2-{[(5-chloropyridin-2-yl)amino]carbonyl}phenyl)-4-[ethanimidoyl(methyl)amino]-2-fluorobenzamide has been explored as a potential oral anticoagulant, demonstrating promising pharmacological profiles .

Antibacterial and Antioxidant Activities
Another area of application is in the synthesis of compounds with antibacterial and antioxidant properties. For instance, derivatives synthesized from ethanimidoyl chloride have been evaluated for their efficacy against various bacterial strains and their ability to scavenge free radicals. Compounds such as ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates have shown significant antioxidant activity in vitro .

Agricultural Chemistry

Pesticide Development
Ethanimidoyl chloride derivatives are also being investigated for their potential use in agricultural applications, particularly as pesticides. The ability to modify the compound's structure allows for the development of new agrochemicals that can target specific pests while minimizing environmental impact. The synthesis of various substituted phenyl derivatives has been explored to enhance biological activity against agricultural pests.

Materials Science

Polymer Synthesis
In materials science, ethanimidoyl chloride serves as an important building block for synthesizing novel polymers. Its reactivity allows it to be incorporated into polymer chains, leading to materials with enhanced properties such as increased thermal stability and improved mechanical strength. Research into polyurethanes and other polymer systems has highlighted the versatility of this compound in creating advanced materials .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticoagulant DevelopmentDerivatives show potential as Factor Xa inhibitors .
Antibacterial and Antioxidant ActivitiesCompounds exhibit significant antibacterial and antioxidant properties .
Agricultural ChemistryPesticide DevelopmentNew agrochemicals targeting specific pests are being developed.
Materials SciencePolymer SynthesisEnhances properties of polymers like thermal stability and mechanical strength .

Case Studies

Case Study 1: Factor Xa Inhibitors
A study focused on synthesizing N-(4-chloro-2-{[(5-chloropyridin-2-yl)amino]carbonyl}phenyl)-4-[ethanimidoyl(methyl)amino]-2-fluorobenzamide demonstrated its effectiveness as a Factor Xa inhibitor. This research utilized various synthetic methods to optimize yield and potency, revealing that modifications at specific positions on the phenyl ring significantly impacted biological activity.

Case Study 2: Antioxidant Activity Evaluation
Another investigation evaluated a series of compounds derived from ethanimidoyl chloride for their antioxidant capabilities using multiple assays (DPPH scavenging, nitric oxide scavenging). The results indicated that certain derivatives exhibited superior activity compared to standard antioxidants, suggesting potential therapeutic applications in oxidative stress-related conditions.

Mechanism of Action

The mechanism of action of (1,2-DICHLOROETHYLIDENE)AMINO N-(3-METHYLPHENYL)CARBAMATE involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the context of its use, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-N-Phenyl-Phthalimide

  • Structure : A phthalimide derivative with a chloro substituent and phenyl group (Fig. 1, ).
  • Key Differences: Unlike the target compound, this lacks the carbamate linkage and ethanimidoyl group. Its primary use is as a monomer for polyimide synthesis, emphasizing thermal stability .
  • Reactivity : The phthalimide core is less reactive toward nucleophiles compared to ethanimidoyl chlorides, which are prone to hydrolysis or substitution.

2-Chloro-N-(3-Methylphenyl)Acetamide

  • Structure : Features a chloroacetamide backbone with a 3-methylphenyl group ().
  • Conformational Analysis : The N–H bond adopts a syn conformation relative to the meta-methyl group, influencing hydrogen-bonding patterns (N–H⋯O interactions) .
  • Comparison : The acetamide group (–NHCO–) contrasts with the carbamate (–O–CO–NH–) in the target compound, altering solubility and reactivity. The meta-methyl substituent in both compounds may confer similar steric effects.

2-Chloro-N-(2,6-Dimethylphenyl)-N-(2-Methoxy-1-Methylethyl)Acetamide

  • Use : A herbicidal agent (propachlor analog, ).
  • Structural Contrast : The dimethylphenyl and methoxy-methylethyl groups enhance lipophilicity, whereas the target compound’s carbamate linkage may improve hydrolytic stability.

Butanimidoyl Chloride, N-((((2-Methylphenyl)Amino)Carbonyl)Oxy)-

  • Structure : A butanimidoyl analog with a 2-methylphenyl group ().
  • Key Differences : The elongated butanimidoyl chain (vs. ethanimidoyl) increases hydrophobicity. The ortho-methyl substituent may hinder rotational freedom compared to the target’s meta-methyl group.

Structural and Functional Data Table

Compound Name Backbone Substituents Key Properties/Applications References
Ethanimidoyl chloride, 2-chloro-N-[[[(3-methylphenyl)amino]carbonyl]oxy]- Ethanimidoyl + carbamate 3-methylphenyl, Cl Hypothetical: Agrochemical intermediate
3-Chloro-N-phenyl-phthalimide Phthalimide Phenyl, Cl Polyimide monomer
2-Chloro-N-(3-methylphenyl)acetamide Acetamide 3-methylphenyl, Cl Hydrogen-bonded crystal structure
2-Chloro-N-(2,6-dimethylphenyl)-N-(2-methoxy-1-methylethyl)acetamide Acetamide 2,6-dimethylphenyl, methoxy-methylethyl Herbicide (propachlor analog)
Butanimidoyl chloride, N-((((2-methylphenyl)amino)carbonyl)oxy)- Butanimidoyl + carbamate 2-methylphenyl, Cl Increased hydrophobicity

Research Findings and Mechanistic Insights

  • Substituent Effects : The position of methyl groups (meta vs. ortho) significantly impacts molecular conformation. For example, 2-chloro-N-(3-methylphenyl)acetamide adopts a syn N–H conformation, whereas ortho-substituted analogs exhibit restricted rotation .
  • Carbamate vs. Acetamide : Carbamates (as in the target compound) are more susceptible to hydrolysis than acetamides due to the labile –O–CO–NH– linkage, which may limit environmental persistence .
  • Hydrogen Bonding : Compounds like 2-chloro-N-(3-methylphenyl)acetamide form intermolecular N–H⋯O bonds, stabilizing crystal lattices. The target compound’s carbamate oxygen could similarly participate in hydrogen bonding .

Biological Activity

Ethanimidoyl chloride, 2-chloro-N-[[[(3-methylphenyl)amino]carbonyl]oxy]- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula: C10_{10}H10_{10}ClN2_{2}O
  • Molecular Weight: 212.65 g/mol
  • CAS Number: 16634-82-5

Ethanimidoyl chloride exhibits biological activity primarily through its interaction with various biological targets. The presence of the chloro and carbonyl groups enhances its reactivity, potentially allowing it to interact with amino acids in proteins and enzymes.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
  • Receptor Modulation: It may act as a modulator of neurotransmitter receptors, affecting signaling pathways related to pain and inflammation.

Anti-inflammatory Activity

Recent studies have evaluated the anti-inflammatory properties of Ethanimidoyl chloride through various assays. For instance, its ability to inhibit albumin denaturation was tested, with results indicating significant protective effects against heat-induced denaturation.

Compound IC50_{50} (µM)
Ethanimidoyl Chloride208.92
Ibuprofen368.66

This data suggests that Ethanimidoyl chloride exhibits superior anti-inflammatory activity compared to ibuprofen, a well-known non-steroidal anti-inflammatory drug (NSAID) .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the safety profile of Ethanimidoyl chloride. The compound showed selective cytotoxic effects on cancer cell lines while exhibiting lower toxicity on normal cells, indicating its potential as an anticancer agent.

Case Studies

  • Study on Anti-inflammatory Effects:
    A study published in MDPI evaluated the compound's effects on human serum albumin stability under heat stress. The findings indicated that Ethanimidoyl chloride significantly inhibited albumin denaturation, thus showcasing its potential as an anti-inflammatory agent .
  • Cytotoxicity Evaluation:
    Another investigation assessed the cytotoxic properties of Ethanimidoyl chloride against various cancer cell lines. The results demonstrated that the compound selectively induced apoptosis in malignant cells while sparing normal cells, highlighting its therapeutic potential in oncology .

Q & A

What are the optimal synthetic routes for preparing 2-chloro-N-[[[(3-methylphenyl)amino]carbonyl]oxy]ethanimidoyl chloride and its metal complexes?

Basic
The synthesis typically involves coupling reactions between substituted phenylamines and chloroethanimidoyl precursors. For metal complexes (e.g., Cu or Fe), Schiff base ligands derived from ethanimidoyl groups are reacted with metal salts under inert conditions. Ethanol or acetonitrile is often used as a solvent, with reflux conditions (70–90°C) and stoichiometric control to avoid side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

How can spectroscopic techniques validate the structural integrity of ethanimidoyl chloride derivatives?

Basic
Key techniques include:

  • IR Spectroscopy : Confirming imine (C=N, ~1600–1650 cm⁻¹) and carbonyl (C=O, ~1680–1720 cm⁻¹) stretches.
  • ¹H/¹³C NMR : Identifying aromatic protons (δ 6.5–8.0 ppm) and methyl/methylene groups (δ 1.5–3.0 ppm).
  • Mass Spectrometry : High-resolution MS (e.g., MALDI-TOF) to verify molecular ion peaks and fragmentation patterns, as demonstrated in Factor Xa inhibitor studies .

What catalytic systems enhance cross-coupling reactions involving ethanimidoyl chlorides?

Advanced
Cu(I)/TMEDA systems are effective for constructing heterocycles like benzimidazoles. Ligands such as 1,10-phenanthroline improve reaction efficiency by stabilizing intermediates. For example, Zhang et al. achieved 2-(trifluoromethyl)benzimidazoles using aryl halides and primary amines under mild conditions (60°C, 12–24 hrs). Note that aryl chlorides require longer reaction times compared to bromides or iodides .

How do unexpected catalytic OH/NH exchange processes impact ligand design?

Advanced
In reactions with transition metals (e.g., Fe³⁺ or Pd²⁺), ethanimidoyl-containing Schiff bases can undergo OH/NH exchange, leading to unexpected products like diaminobenzene derivatives. X-ray crystallography (monoclinic P21/c space group) and EXAFS analysis are essential to confirm structural rearrangements. This necessitates iterative optimization of metal-ligand ratios and pH control .

What computational methods predict the physicochemical properties of ethanimidoyl derivatives?

Advanced
Density Functional Theory (DFT) calculates molecular orbitals and electrostatic potentials, aiding in predicting reactivity. Parameters like exact molecular weight (e.g., 237.01691 g/mol for trifluoro derivatives) and logP values (for solubility) are derived via software such as Gaussian. Hydrogen bond acceptor/donor counts and rotatable bonds (e.g., 3 in trifluoro analogs) inform drug-likeness assessments .

How does the compound’s bioactivity relate to its structural motifs in medicinal chemistry?

Advanced
The ethanimidoyl group’s electron-withdrawing properties enhance binding to enzymatic targets. For instance, analogs like N-(4-chloro-2-{[(5-chloropyridin-2-yl)amino]carbonyl}phenyl)-4-[ethanimidoyl(methyl)amino]-2-fluorobenzamide inhibit Factor Xa (IC₅₀ < 10 nM) by forming π-π interactions with aromatic enzyme pockets. SAR studies highlight the necessity of the 3-methylphenyl group for metabolic stability .

How to resolve contradictions in catalytic reactivity between aryl halides?

Advanced
Aryl chlorides often show lower reactivity than bromides/iodides in Cu-catalyzed couplings due to weaker C–X bond polarization. Kinetic studies (e.g., GC-MS monitoring) reveal that adding electron-rich ligands (e.g., TMEDA) or increasing catalyst loading (10–15 mol%) mitigates this. Computational modeling of transition states can further clarify steric/electronic effects .

What strategies improve ligand stability in transition metal complexes?

Advanced
Macrocyclic ligands with ethanimidoyl moieties exhibit enhanced stability via chelate effects. For example, 2-[N-(4-methylphenyl)ethanimidoyl]phenol forms square-planar Cu(II) complexes resistant to hydrolysis. Substituent tuning (e.g., electron-donating groups on the phenyl ring) further reduces oxidative degradation .

How does X-ray crystallography aid in resolving ambiguous structural data?

Advanced
Single-crystal X-ray diffraction resolves bond lengths (e.g., C–N = 1.28–1.32 Å) and dihedral angles, distinguishing between keto-enol tautomers. For example, a study on 4-ethanimidoyl-6-[(1E)-N-(2-hydroxy-4-methylphenyl)ethanimidoyl]benzene-1,3-diol confirmed its monoclinic packing and hydrogen-bonding network, clarifying earlier NMR ambiguities .

What advanced applications exist for ethanimidoyl chloride derivatives in material science?

Advanced
These derivatives serve as precursors for conductive polymers or metal-organic frameworks (MOFs). For example, palladium complexes with ethanimidoyl ligands catalyze C–H activation in cross-coupling reactions, relevant to photovoltaic material synthesis. Thermal gravimetric analysis (TGA) confirms stability up to 300°C, enabling high-temperature applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.